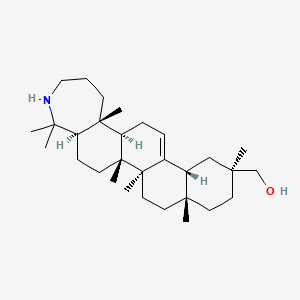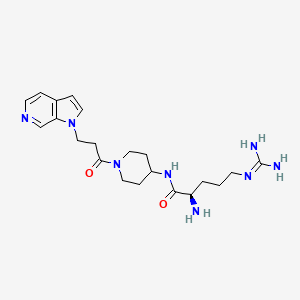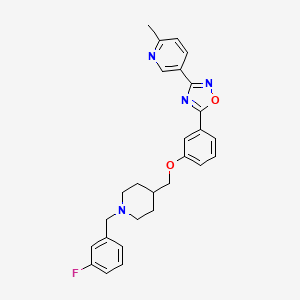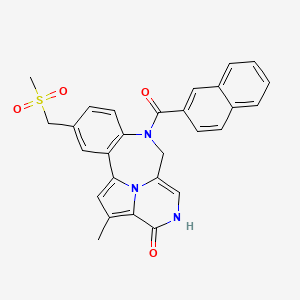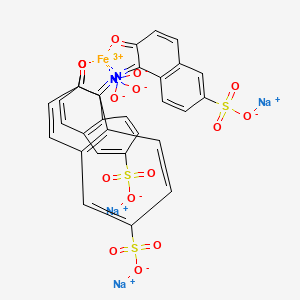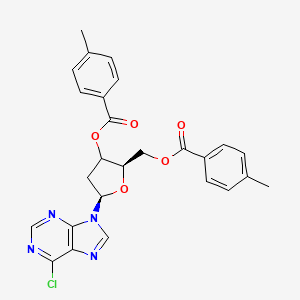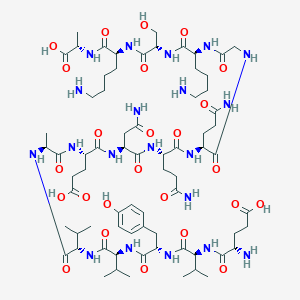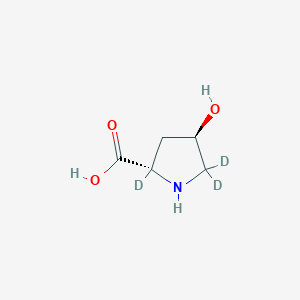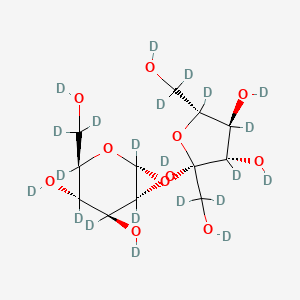
D-Mannitol-13C6,d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannitol-13C6,d8: is a stable isotope-labeled compound of D-Mannitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. The molecular formula for this compound is [13C]6H6D8O6, and it has a molecular weight of 196.18 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Mannitol molecule. This can be achieved through various chemical reactions, including isotopic exchange and selective reduction processes. The specific reaction conditions depend on the desired isotopic purity and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process includes purification steps to ensure high isotopic purity and the removal of any impurities. The final product is then characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannitol-13C6,d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the metabolic pathways and chemical behavior of the compound in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound. These reactions often take place in anhydrous solvents.
Substitution: Substitution reactions involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various isotopically labeled derivatives of D-Mannitol, which are used in further research and applications .
Applications De Recherche Scientifique
Chemistry: D-Mannitol-13C6,d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound in complex chemical systems .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotopic labeling provides a non-radioactive method for tracing the compound in biological systems .
Medicine: this compound is used in medical research to study drug metabolism and pharmacokinetics. Its isotopic labeling allows for accurate measurement of drug absorption, distribution, metabolism, and excretion .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a standard for quality control in analytical laboratories .
Mécanisme D'action
D-Mannitol-13C6,d8 exerts its effects through its osmotic properties. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This results in reduced intracranial and intraocular pressure, making it useful in medical treatments for conditions such as cerebral edema and glaucoma . The molecular targets and pathways involved include the renal tubules and the blood-brain barrier .
Comparaison Avec Des Composés Similaires
D-Mannitol-13C6: Similar to D-Mannitol-13C6,d8 but only labeled with carbon-13.
D-Sorbitol-13C6: Another six-carbon sugar alcohol labeled with carbon-13.
D-Glucose-13C6: A six-carbon sugar labeled with carbon-13.
Uniqueness: this compound is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it particularly valuable in research applications where precise tracking of the compound is required .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
Clé InChI |
FBPFZTCFMRRESA-SWBLXVAXSA-N |
SMILES isomérique |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@@]([2H])([13C]([2H])([2H])O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


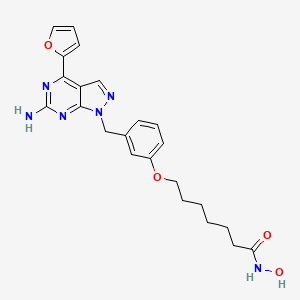
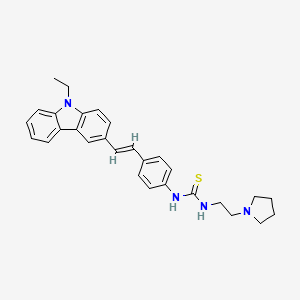
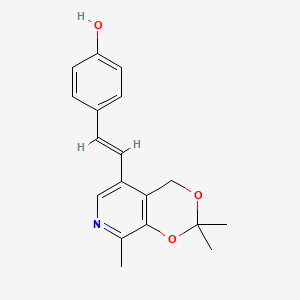
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
